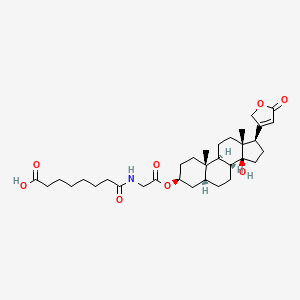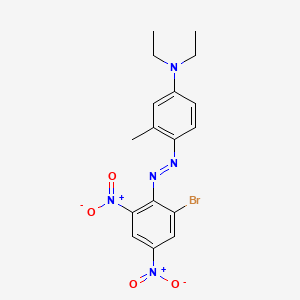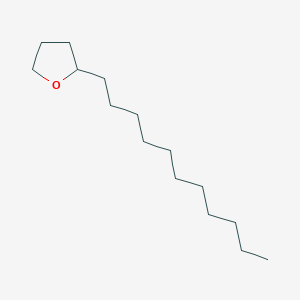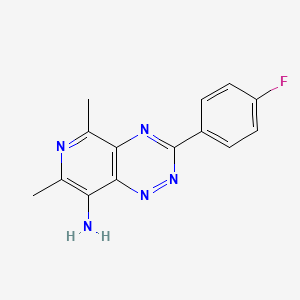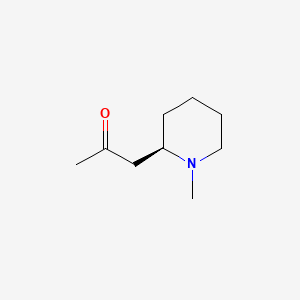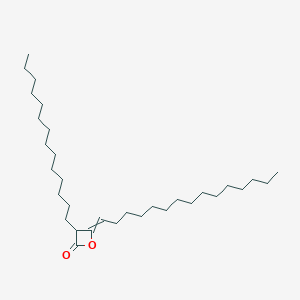
4-pentadecylidene-3-tetradecyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂. It is known for its unique structure, which includes an oxetane ring substituted with long alkyl chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentadecylidene-3-tetradecyloxetan-2-one typically involves the reaction of long-chain alkylidene derivatives with oxetanone. One common method includes the dimerization of C16-C18 fatty acid chlorides, which are then reacted under controlled conditions to form the desired oxetane derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentadecylidene-3-tetradecyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted oxetane derivatives .
Aplicaciones Científicas De Investigación
4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mecanismo De Acción
The mechanism of action of 4-pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and oxetane ring structure allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxetanone, 3-C14-16-alkyl 4-C15-17-alkylidene derivs.
- 2-Oxetanone, 3-C12-16-alkyl-4-C13-17-alkylidene derivs.
Uniqueness
4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
42272-70-8 |
|---|---|
Fórmula molecular |
C32H60O2 |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
4-pentadecylidene-3-tetradecyloxetan-2-one |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Clave InChI |
BKSVJFGDPOUPBY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC |
Descripción física |
Liquid, Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





